molecular formula C8H11NO2 B3038237 4-(Dimethoxymethyl)pyridine CAS No. 82736-91-2

4-(Dimethoxymethyl)pyridine

Cat. No. B3038237
CAS RN: 82736-91-2
M. Wt: 153.18 g/mol
InChI Key: KNMBFLDRNFTKHE-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)pyridine (also known as 4-DMMP ) is a chemical compound with the molecular formula C₈H₁₁NO₂ . Its average mass is approximately 153.178 Da . The compound exhibits dual fluorescence behavior, which has been studied in various contexts .


Synthesis Analysis

The synthesis of 4-DMMP involves the introduction of dimethoxymethyl groups onto the pyridine ring. While specific synthetic routes may vary, these groups are typically added to the 4-position of the pyridine nucleus. Researchers have explored different methods for achieving this modification, including alkylation or acylation reactions. The resulting compound, 4-DMMP, is a colorless liquid with interesting optical properties .


Molecular Structure Analysis

The molecular structure of 4-DMMP consists of a pyridine ring with two methoxy (CH₃O) groups attached at the 4-position . The presence of these groups affects the compound’s reactivity and solubility. The dimethoxymethyl substituents contribute to its unique properties, including dual fluorescence .


Chemical Reactions Analysis

4-DMMP can participate in various chemical reactions due to its functional groups. These reactions include nucleophilic substitution , oxidation , and esterification . Researchers have investigated its behavior in different solvents and under varying conditions. Understanding its reactivity is crucial for applications in organic synthesis and material science .

Scientific Research Applications

Synthesis in Macrocyclic Antibiotics

4-(Dimethoxymethyl)pyridine derivatives play a crucial role in the synthesis of complex macrocyclic structures, such as antibiotics. A study demonstrated the conversion of 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine derivative, an essential component in the total synthesis of the antibiotic micrococcin P (Okumura et al., 1998).

Surface Plasmon Resonance Spectroscopy

4-(Dimethoxymethyl)pyridine derivatives have been investigated in surface plasmon resonance spectroscopy. Specifically, 4-(dimethylamino)pyridine was used to form adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces, demonstrating its potential in nanotechnology and material science applications (Gandubert & Lennox, 2006).

Photoinduced Intra-molecular Electron Transfer

Studies on 4-dimethylaminopyridines, closely related to 4-(Dimethoxymethyl)pyridine, have shown significant insights into photoinduced intra-molecular electron transfer. These studies help in understanding the electronic structures and molecular geometries of excited states, crucial for the development of advanced photonic materials (Szydłowska et al., 2003).

Catalysis in Organic Synthesis

4-(Dimethoxymethyl)pyridine derivatives function as catalysts in various organic reactions. For instance, 4-(Dimethylamino)pyridine has been used as a catalyst for iodolactonisation of γ,δ-unsaturated carboxylic acids (Meng et al., 2015), and in the acylation of inert alcohols (Liu et al., 2014). These applications highlight its versatility in facilitating chemical transformations.

Pharmaceutical Synthesis

In the pharmaceutical industry, 4-(Dimethoxymethyl)pyridine derivatives are used as catalysts in synthesis processes. They play a significant role in acylation and esterification reactions, crucial in the production of various pharmaceuticals (Sun Ji-gu, 2014).

Development of Novel Materials

These compounds are also instrumental in the development of new materials. For example, their use in the synthesis and structural characterization of novel polyimides demonstrates their applicability in creating advanced polymers with specific properties (Wang et al., 2006).

Mechanism of Action

The precise mechanism of action for 4-DMMP’s dual fluorescence remains an active area of research. The interaction between the dimethoxymethyl groups and the pyridine ring likely plays a significant role. Solvent effects, as modeled using the polarizable continuum model (PCM) , contribute to the observed dual luminescence. Further studies are needed to unravel the underlying processes .

properties

IUPAC Name

4-(dimethoxymethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-8(11-2)7-3-5-9-6-4-7/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMBFLDRNFTKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=NC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethoxymethyl)pyridine

Synthesis routes and methods I

Procedure details

80 g (74.6 mmoles) of pyridine-4-carboxaldehyde is dissolved in 150 mL of methanol. 123.5 mL (112 mmoles) of trimethyl orthoformiate is added to the reaction mixture at room temperature followed by the addition of 33 mL of concentrated sulfuric acid. The reaction mixture is kept under reflux for 24 hours and once cooled, added to 300 mL of sodium methylate solution. The white suspension obtained is filtered over celite, the filtrate is concentrated under vacuum and 70.3 g of 4-dimethoxymethyl-pyridine is obtained as a yellow oil.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-pyridinecarboxaldehyde (100.00 g, 0.93 mol) and trimethylorthoformate (159.20 g, 1.50 mol) in methanol (180 mL) at 0° C., under N2, was added concentrated sulfuric acid (41 mL, 0.45 mol). The resulting white suspension was heated to reflux and stirred for 24 hours. The reaction solution became clear after 2 h. After cooling to room temperature, the reaction mixture was poured slowly into a solution of 25 wt. % sodium methoxide (360 mL) in methanol (300 mL). The mixture was then concentrated in vacuo to a light brown thick oil. To this crude oil was added t-butylmethyl ether (500 mL), followed by the slow addition of water (40 mL) (to convert the inorganics to filterable solids). After filtration through a pad of Celite, the filtrate was concentrated to yield a light brown oil. The crude oil was vacuum distilled to yield the desired product as a colorless oil
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
159.2 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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